N-ethyl-8-nitroquinolin-5-amine
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Overview
Description
N-ethyl-8-nitroquinolin-5-amine is a chemical compound with the molecular formula C11H11N3O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-8-nitroquinolin-5-amine typically involves the nitration of quinoline to produce a mixture of nitro derivatives, followed by separation and reduction. One common method includes the following steps:
Nitration: Quinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitroquinoline.
Separation: The nitro derivatives are separated by distillation or sublimation.
Reduction: The 5-nitroquinoline is reduced using tin powder in the presence of hydrochloric acid to produce 5-aminoquinoline.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use continuous flow reactors and automated separation techniques to increase yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-8-nitroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can undergo substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
N-ethyl-8-nitroquinolin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes and receptors.
Mechanism of Action
The mechanism of action of N-ethyl-8-nitroquinolin-5-amine involves its interaction with various molecular targets. It can act as an inhibitor of enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. By inhibiting these enzymes, the compound can exert antimicrobial and anticancer effects. Additionally, it can chelate metal ions, disrupting metal-dependent biological processes .
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: A structurally similar compound with known antimalarial activity.
Nitroxoline: Another quinoline derivative with antibacterial properties.
Quinoxaline: A related compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
N-ethyl-8-nitroquinolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a nitro group on the quinoline ring makes it a versatile intermediate for further chemical modifications and applications.
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-ethyl-8-nitroquinolin-5-amine |
InChI |
InChI=1S/C11H11N3O2/c1-2-12-9-5-6-10(14(15)16)11-8(9)4-3-7-13-11/h3-7,12H,2H2,1H3 |
InChI Key |
LVQUMNJRPUTDFE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=CC=NC2=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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